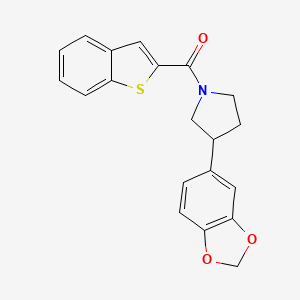
3-(2H-1,3-benzodioxol-5-yl)-1-(1-benzothiophene-2-carbonyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2H-1,3-benzodioxol-5-yl)-1-(1-benzothiophene-2-carbonyl)pyrrolidine is a useful research compound. Its molecular formula is C20H17NO3S and its molecular weight is 351.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(2H-1,3-benzodioxol-5-yl)-1-(1-benzothiophene-2-carbonyl)pyrrolidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine core substituted with both a benzodioxole and a benzothiophene moiety. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : Compounds similar to those containing benzodioxole structures have demonstrated significant antioxidant properties, which can protect cells from oxidative stress.
- Enzyme Inhibition : The presence of the pyrrolidine ring suggests potential inhibition of enzymes involved in metabolic pathways, possibly affecting cancer cell proliferation and survival.
- Receptor Modulation : The compound may interact with specific receptors in the body, influencing various signaling pathways crucial for cellular functions.
Biological Activity Overview
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or derivatives, providing insights into the potential efficacy of this compound:
- Antioxidant Properties : A study demonstrated that benzodioxole derivatives exhibited significant antioxidant activity, which could be beneficial in preventing cellular damage associated with various diseases .
- Anticancer Activity : In vitro studies revealed that similar pyrrolidine derivatives showed substantial inhibition of cancer cell lines, suggesting that this compound could potentially inhibit tumor growth through apoptosis induction .
- Antimicrobial Effects : Research indicated that compounds with similar structures displayed notable antibacterial activity against resistant strains of bacteria, highlighting their potential as therapeutic agents .
Propiedades
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(1-benzothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S/c22-20(19-10-14-3-1-2-4-18(14)25-19)21-8-7-15(11-21)13-5-6-16-17(9-13)24-12-23-16/h1-6,9-10,15H,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSFFIJHNXSGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














